REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:12]([C:18](OCC)=[O:19])[C:13](OCC)=[O:14])[CH2:8][CH2:9][CH2:10][CH3:11].Cl>O1CCCC1.O>[CH2:7]([CH:12]([CH2:18][OH:19])[CH2:13][OH:14])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring at a speed
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise to the dispersion
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added until the mixture
|
Type
|
CUSTOM
|
Details
|
The oily layer was separated
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted three times with 200 cm3 of ether
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to distil off the ether
|
Type
|
DISTILLATION
|
Details
|
The residue of the distillation
|
Type
|
DISTILLATION
|
Details
|
was subjected to vacuum distillation (b.p. 120° C./2 Torrs)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.57 mol | |
AMOUNT: MASS | 83 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |